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Compound of Interest

Compound Name: 4-Chloro-6-iodocinnoline

Cat. No.: B11840367

Get Quote

Executive Summary
The 4-chloro-6-iodocinnoline scaffold represents a high-value "privileged structure" in

modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from

its orthogonal reactivity profile: the C4-chloro position serves as a highly reactive electrophile

for nucleophilic aromatic substitution (

), while the C6-iodo moiety provides a robust handle for palladium-catalyzed cross-coupling
reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide analyzes the technical synthesis, reactivity, and patent landscape of this scaffold.

Our analysis indicates that while the core structure is known, significant Freedom to Operate

(FTO) exists in specific C4/C6 substitution patterns, particularly for LRRK2, CCR2, and BTK

inhibitors.

Chemical Rationale: The Orthogonal Platform
The cinnoline ring (1,2-diazanaphthalene) is bioisosteric to quinoline and quinazoline but offers

distinct physicochemical properties, including lower lipophilicity (logP) and unique hydrogen

bond acceptor capabilities at N1/N2.
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Reactivity Profile
The 4-chloro-6-iodocinnoline molecule acts as a bifunctional linchpin. The reactivity order is

chemically distinct, allowing for controlled sequential functionalization without the need for

protecting groups.

Position Substituent Reactivity Type
Primary
Application

C4 Chlorine (-Cl) (Nucleophilic Aromatic

Substitution)

Introduction of the

"Hinge Binder" (e.g.,

anilines,

heterocycles). Reacts

under mild conditions.

C6 Iodine (-I)
Metal-Catalyzed

Cross-Coupling

Introduction of "Tail"

regions to access

solvent-exposed

pockets. High

reactivity in Pd(0)

cycles.

Technical Synthesis Guide (The "Make")
The synthesis of 4-chloro-6-iodocinnoline is not trivial due to the scarcity of commercially

available 6-substituted cinnolines. The most robust, scalable route validated in patent literature

(e.g., WO2011159854) relies on the Widman-Stoermer cyclization logic.

Protocol A: Synthesis of the Core Scaffold
Step 1: Precursor Assembly (2-Amino-5-iodoacetophenone)

Starting Material: 2-Aminoacetophenone.

Reagent: N-Iodosuccinimide (NIS) or

.
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Mechanism: Electrophilic aromatic substitution.[1] The amino group directs ortho/para; the

acetyl group is meta-directing. The para position relative to the amine (C5) is the most

activated site, yielding 2-amino-5-iodoacetophenone.

Step 2: Cyclization to 6-Iodocinnolin-4-ol

Reagents: Sodium Nitrite (

), Conc. HCl, Water.[1]

Conditions:

to

(Diazotization), then room temperature (Cyclization).

Mechanism: Formation of the diazonium salt followed by intramolecular cyclization onto the

acetyl enol/enamine.

Critical Control Point: Temperature control is vital to prevent diazonium decomposition

(phenol formation).

Step 3: Chlorination to 4-Chloro-6-iodocinnoline

Reagents: Phosphorus Oxychloride (

), catalytic DMF (Vilsmeier-Haack conditions).

Conditions: Reflux (

), 2–4 hours.

Workup: Quench carefully into ice water/ammonia. The product precipitates as a solid.

Safety Note:

hydrolysis is highly exothermic.

Visualization: Synthetic Pathway[2]
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Figure 1: Step-wise synthesis of the 4-chloro-6-iodocinnoline core from commercially

available starting materials.

Functionalization & Library Generation (The "Use")
Once the core is synthesized, it serves as a divergence point for library generation. The order

of operations is critical.

Strategy A: C4 First ( Coupling)
This is the preferred route for kinase inhibitors where the C4-substituent (often an aniline or

heterocycle) mimics ATP's adenine ring.

Displacement: React 4-chloro-6-iodocinnoline with an amine (e.g., 4-

aminotetrahydropyran) in

or

with

.

Observation: The 6-iodo group remains intact due to the milder conditions required for C4

displacement.

Coupling: Perform Suzuki-Miyaura coupling on the resulting 4-amino-6-iodocinnoline using

and an aryl boronic acid.

Strategy B: C6 First (Coupling )
Used when the C4 amine is sensitive to Pd-coupling conditions or when the C6 substituent is

the primary diversity element.
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Risk:[2][3][4] The C4-Cl bond can compete in oxidative addition with Pd(0) if the catalyst

system is too active, leading to polymerization or double-coupling. Strategy A is generally

recommended.

Visualization: Divergent Library Synthesis
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Figure 2: Divergent synthesis strategies. Route A is the industry standard for this scaffold to

avoid side reactions.

Patent Landscape Analysis
The IP landscape for 4-chloro-6-iodocinnoline is defined not by the molecule itself (which is a

known chemical entity) but by its application in specific therapeutic series.

Key Patent Families[5]
1. CCR2 Antagonists (Janssen / Johnson & Johnson)

Patent:WO2011159854A1 ("Cyclohexyl-azetidinyl antagonists of CCR2").
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Relevance: This patent explicitly describes the synthesis of 6-iodocinnolin-4-ol (Step B) and

its conversion to the chloro-derivative.

Mechanism: The scaffold is used to construct antagonists for the Chemokine Receptor 2

(CCR2), implicated in inflammatory diseases (asthma, RA).

Strategic Insight: The patent claims the process and the final compounds. The intermediate

itself is disclosed, meaning it is prior art. You cannot patent the core structure "4-chloro-6-
iodocinnoline" as a composition of matter, but you can patent novel derivatives made from

it.

2. LRRK2 Inhibitors (Genentech / Roche)
Patent:WO2012162254 ("Preparation of Cinnoline Derivatives as Inhibitors of LRRK2 Kinase

Activity").

Relevance: Leucine-Rich Repeat Kinase 2 (LRRK2) is a major target for Parkinson's

Disease.

Chemistry: This family utilizes the 4-aminocinnoline motif. The 6-position is often substituted

with solubilizing heterocycles (e.g., methylpyrazole) via the iodine handle.

IP Density: High. The "cinnoline + kinase" space is crowded. Novelty must come from the

specific combination of the C4 amine and the C6 "tail."

3. Huntington's Disease (Heteroaryl Compounds)[5]
Patent:WO2018226622.

Relevance: Demonstrates the continued utility of the scaffold in neurodegenerative

indications.

Chemistry: Highlights the use of the scaffold in fragment-based drug discovery (FBDD),

where the rigid cinnoline core orients substituents into specific protein sub-pockets.

Freedom to Operate (FTO) Recommendations
Avoid: Simple 4-anilino-6-arylcinnolines, as these are heavily covered by Genentech and

early AstraZeneca patents.
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Explore:

C4-Ether Linkages: Most patents focus on C4-amines (

with nitrogen). C4-ethers (using phenols/alcohols) are less explored.

C3 Substitution: The 4-chloro-6-iodo scaffold is usually unsubstituted at C3. Introducing a

C3-methyl or C3-cyano group (via a different starting material like 2-amino-

propiophenone) creates a novel IP vector.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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